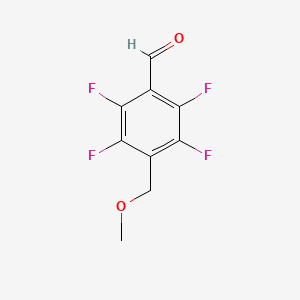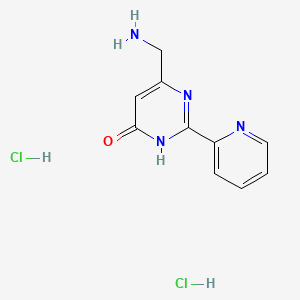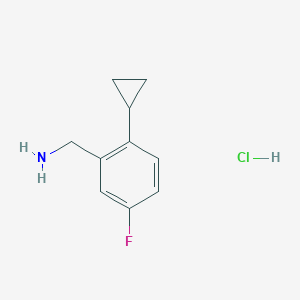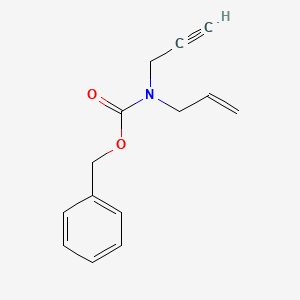
Benzyl allyl(prop-2-yn-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl allyl(prop-2-yn-1-yl)carbamate is an organic compound with the molecular formula C11H11NO2 It is a derivative of carbamate, featuring a benzyl group, an allyl group, and a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl allyl(prop-2-yn-1-yl)carbamate typically involves the reaction of benzyl chloroformate with allyl(prop-2-yn-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl and prop-2-yn-1-yl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a palladium catalyst, to yield the corresponding saturated carbamate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions, often in aqueous or alcoholic solutions.
Major Products:
Oxidation: Oxidized derivatives of the allyl and prop-2-yn-1-yl groups.
Reduction: Saturated carbamate derivatives.
Substitution: Products where the benzyl group is replaced by the nucleophile.
Applications De Recherche Scientifique
Benzyl allyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzyl allyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Lacks the allyl and prop-2-yn-1-yl groups, making it less reactive in certain chemical reactions.
Allyl carbamate: Lacks the benzyl and prop-2-yn-1-yl groups, resulting in different reactivity and applications.
Prop-2-yn-1-yl carbamate: Lacks the benzyl and allyl groups, leading to distinct chemical properties and uses.
Uniqueness: Benzyl allyl(prop-2-yn-1-yl)carbamate is unique due to the presence of all three functional groups (benzyl, allyl, and prop-2-yn-1-yl), which confer a combination of reactivity and versatility not found in the individual similar compounds. This makes it a valuable compound for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
benzyl N-prop-2-enyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C14H15NO2/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h1,4-9H,2,10-12H2 |
Clé InChI |
XTDUHXZPKVOLDW-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC#C)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


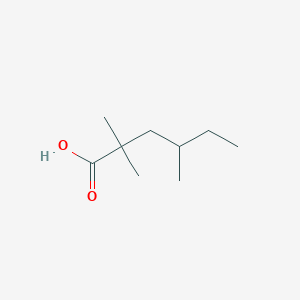
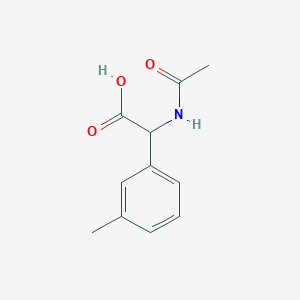
![ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13499793.png)

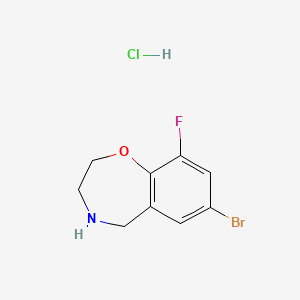

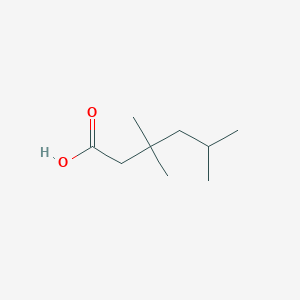
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)
amine hydrochloride](/img/structure/B13499812.png)
![(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
